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Compound of Interest

Compound Name: 2'-Iodoacetophenone

Cat. No.: B1295891 Get Quote

For researchers, scientists, and professionals in drug development, a comprehensive

understanding of the spectroscopic characteristics of key chemical entities is paramount. This

technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2'-Iodoacetophenone, a significant

halogenated aromatic ketone intermediate.

This document summarizes quantitative spectroscopic data in structured tables, details the

experimental protocols for data acquisition, and presents a logical workflow for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables provide a consolidated view of the key spectroscopic data for 2'-
Iodoacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1295891?utm_src=pdf-interest
https://www.benchchem.com/product/b1295891?utm_src=pdf-body
https://www.benchchem.com/product/b1295891?utm_src=pdf-body
https://www.benchchem.com/product/b1295891?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295891?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.96 (predicted) m Aromatic CH

7.48 (predicted) m Aromatic CH

7.43 (predicted) m Aromatic CH

7.14 (predicted) m Aromatic CH

2.63 (predicted) s -COCH₃

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm Assignment

197.0 (predicted) C=O

136.7 (predicted) Aromatic C-I

133.1 (predicted) Aromatic CH

128.8 (predicted) Aromatic CH

128.6 (predicted) Aromatic CH

26.6 (predicted) -COCH₃

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~1715 Strong C=O (carbonyl) stretch

~3000-2850 Medium C-H (aliphatic) stretch

~3100-3000 Medium C-H (aromatic) stretch

~1600-1400 Medium-Weak C=C (aromatic) stretch

Mass Spectrometry (MS)
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m/z Relative Intensity Assignment

246 Major [M]⁺ (Molecular ion)

231 Major [M-CH₃]⁺

43 Major [CH₃CO]⁺

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental

execution. The following protocols outline the general methodologies employed for the analysis

of 2'-Iodoacetophenone.

NMR Spectroscopy
Sample Preparation: A sample of 2'-Iodoacetophenone (typically 5-25 mg for ¹H NMR and 20-

50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent,

commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is often

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer, such as a Bruker AVANCE operating at 400

MHz for ¹H and 100 MHz for ¹³C, is typically used.[1]

Solvent: Chloroform-d (CDCl₃).[1]

Temperature: Standard ambient probe temperature (e.g., 298 K).

¹H NMR: Standard pulse programs are used to acquire proton spectra.

¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for

each unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: As 2'-Iodoacetophenone is a liquid at room temperature, the neat

(undiluted) sample can be analyzed directly.
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Instrumentation and Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27

FT-IR, is commonly employed.[2]

Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples. A

small drop of the sample is placed directly onto the ATR crystal (e.g., diamond).

Spectral Range: Typically scanned from 4000 cm⁻¹ to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. A

background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the

analysis of volatile and semi-volatile compounds like 2'-Iodoacetophenone.

Gas Chromatograph (GC): A GC system, such as a Shimadzu GCMS TQ8050, is used to

separate the compound from any impurities before it enters the mass spectrometer.[2]

Column: A non-polar capillary column (e.g., HP-5MS) is suitable.

Injector: Split/splitless injector, typically operated in split mode.

Oven Temperature Program: A temperature gradient is used to ensure good separation,

for example, starting at a lower temperature and ramping up to a higher temperature.

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate

fragment ions.

Mass Analysis:

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
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Detection: The instrument is set to scan a range of mass-to-charge ratios (m/z) to detect the

molecular ion and its fragments.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

characterization of a compound like 2'-Iodoacetophenone.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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